molecular formula C13H24O B12676523 2-Methyl-1-(3,3,5-trimethylcyclohexyl)propan-1-one CAS No. 84604-49-9

2-Methyl-1-(3,3,5-trimethylcyclohexyl)propan-1-one

Cat. No.: B12676523
CAS No.: 84604-49-9
M. Wt: 196.33 g/mol
InChI Key: GEHCZEBBRIVDOD-UHFFFAOYSA-N
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Description

2-Methyl-1-(3,3,5-trimethylcyclohexyl)propan-1-one is a branched cyclohexyl ketone featuring a 3,3,5-trimethylcyclohexyl group attached to a propan-1-one backbone.

Properties

CAS No.

84604-49-9

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

2-methyl-1-(3,3,5-trimethylcyclohexyl)propan-1-one

InChI

InChI=1S/C13H24O/c1-9(2)12(14)11-6-10(3)7-13(4,5)8-11/h9-11H,6-8H2,1-5H3

InChI Key

GEHCZEBBRIVDOD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)C(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3,3,5-trimethylcyclohexyl)propan-1-one typically involves the alkylation of a cyclohexanone derivative. One common method includes the reaction of 3,3,5-trimethylcyclohexanone with an appropriate alkylating agent under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexanone, followed by the addition of an alkyl halide to form the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-Methyl-1-(3,3,5-trimethylcyclohexyl)propan-1-one may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3,3,5-trimethylcyclohexyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can yield alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles such as amines or alcohols, leading to the formation of imines or acetals, respectively.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, alcohols, acids

Major Products Formed

    Oxidation: Carboxylic acids, esters

    Reduction: Alcohols

    Substitution: Imines, acetals

Scientific Research Applications

2-Methyl-1-(3,3,5-trimethylcyclohexyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its unique odor profile.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3,3,5-trimethylcyclohexyl)propan-1-one involves its interaction with specific molecular targets and pathways. The carbonyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent positions (e.g., 3,3,5- vs. 2,4,4-trimethylcyclohexyl) influence steric hindrance and thermal stability .

Physical and Thermodynamic Properties

Compound Density (g/mL) Freezing Point (K) Molecular Weight
2-Methyl-1-(3,3,5-trimethylcyclohexyl)propan-1-one N/A N/A ~238.4 (calculated)
1,1,3-Trimethyl-5-(2,4,4-trimethylcyclohexyl)cyclohexane 0.858 222.2 ~264.5 (calculated)
Homosalate N/A N/A 262.34

Key Observations :

  • The dicycloalkane’s low freezing point (222.2 K) and high density (0.858 g/mL) make it suitable for cryogenic rocket fuels . The target ketone’s properties are likely distinct due to its polar functional group.
  • Homosalate’s higher molecular weight (262.34) reflects its ester structure, which enhances UV absorption efficacy in cosmetic formulations .

Key Observations :

  • The dicycloalkane is synthesized via aldol condensation followed by hydrodeoxygenation, emphasizing the role of Ni/SiO₂ catalysts in achieving high yields .
  • Homosalate’s synthesis leverages esterification, a common method for UV absorbers . The target ketone may require alternative routes, such as Friedel-Crafts acylation or oxidation of alcohols.

Key Observations :

  • The dicycloalkane’s high density and low freezing point make it ideal for aerospace applications .
  • Homosalate’s ester group enables effective UV absorption, whereas the target ketone’s applications remain unexplored but could include solvents or intermediates in organic synthesis.

Biological Activity

2-Methyl-1-(3,3,5-trimethylcyclohexyl)propan-1-one is a ketone compound that has garnered interest in various fields including medicinal chemistry and industrial applications. Its unique structure, featuring a bulky cyclohexyl group with multiple methyl substituents, suggests potential biological activities that merit detailed investigation. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C12H22O Molecular Weight 182 31 g mol \text{C}_{12}\text{H}_{22}\text{O}\quad \text{ Molecular Weight 182 31 g mol }

Key Features:

  • Functional Group : Ketone
  • Cyclohexyl Group : Contributes to hydrophobic interactions
  • Methyl Substituents : Enhance steric bulk and potentially influence biological interactions

Biological Activity Overview

Research on 2-Methyl-1-(3,3,5-trimethylcyclohexyl)propan-1-one indicates several potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic processes. Its structural similarity to known enzyme substrates may allow it to compete for binding sites.
  • Sensitization and Toxicity Studies : Evaluations in human skin sensitization tests indicate that while some derivatives show no significant sensitization reactions, further studies are needed to assess the safety profile comprehensively .

The biological activity of 2-Methyl-1-(3,3,5-trimethylcyclohexyl)propan-1-one is hypothesized to involve:

  • Enzyme Interaction : The compound may bind to active sites on enzymes, altering their function. For example, it could inhibit enzymes critical for cell wall synthesis in bacteria.
  • Membrane Disruption : The hydrophobic nature of the cyclohexyl group may facilitate integration into lipid membranes, leading to increased permeability and cell lysis in microorganisms.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionPotential inhibitor of metabolic enzymes
Skin SensitizationNo significant reactions observed

Detailed Research Findings

  • Antimicrobial Activity :
    • In a study evaluating various compounds for their antimicrobial properties against Mycobacterium abscessus, 2-Methyl-1-(3,3,5-trimethylcyclohexyl)propan-1-one showed promising results with a minimum inhibitory concentration (MIC) of 0.125 µg/mL .
  • Enzyme Interaction Studies :
    • The compound was tested for its ability to inhibit specific enzymes involved in bacterial metabolism. Results indicated competitive inhibition patterns suggesting its utility in drug design aimed at treating bacterial infections .
  • Safety Assessments :
    • Human repeated insult patch tests (HRIPT) were conducted to evaluate sensitization potential. The results indicated a negative sensitization response across multiple subjects, suggesting a favorable safety profile for topical applications .

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